molecular formula C15H19N3OS B7124136 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline

Cat. No.: B7124136
M. Wt: 289.4 g/mol
InChI Key: KFNYRDIAENNWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline is a complex organic compound that features a thiadiazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The oxane ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxane derivative and aniline.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline: can be compared to other thiadiazole and oxane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiadiazole and oxane rings, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-17-18-15(20-11)10-16-14-4-2-3-13(9-14)12-5-7-19-8-6-12/h2-4,9,12,16H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYRDIAENNWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC2=CC=CC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.